molecular formula C29H30O9 B1419057 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside CAS No. 1820570-59-9

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Katalognummer: B1419057
CAS-Nummer: 1820570-59-9
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: KGTSZMZIXWBXKC-MXCNSHPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: This compound is a β-D-galactopyranoside derivative with a 4-methoxyphenyl aglycone. The hydroxyl groups at the 2- and 6-positions of the galactose ring are esterified with 4-methylbenzoyl groups. Its molecular formula is C27H30O7 (MW: 466.52 g/mol) according to TCI America , though conflicting data in suggests C29H30O9 (MW: 522.55 g/mol), which may indicate a reporting error or alternative derivative .

Applications: Primarily used as a synthetic intermediate in carbohydrate chemistry, particularly for glycosylation reactions and prodrug development. Its benzoyl groups enhance lipophilicity, aiding membrane permeability in biochemical studies .

Synthesis: Synthesized via sequential benzoylation of protected galactose intermediates, often involving tert-butyldimethylsilyl (TBS) or benzylidene protecting groups .

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3/t23-,24+,25+,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSZMZIXWBXKC-MXCNSHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a synthetic compound derived from galactose, featuring a complex structure that includes methoxy and benzoyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C29H30O9
  • Molecular Weight : 522.5 g/mol
  • CAS Number : 1820570-59-9

The compound's structure consists of a beta-D-galactopyranoside backbone with two acylated benzoyl groups, which are believed to enhance its biological activity by improving solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of galactoside derivatives. In particular, the acylation of galactosides has been shown to enhance their activity against various pathogens.

Key Findings:

  • A study demonstrated that compounds structurally similar to 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside exhibited significant antibacterial activity against multiple human pathogens, including Staphylococcus aureus and Escherichia coli .
  • The introduction of specific acyl groups was found to influence the spectrum of activity, with certain derivatives showing broad-spectrum antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity Level
Compound A (similar structure)S. aureus, E. coliHigh
Compound B (similar structure)Pseudomonas aeruginosaModerate
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranosideVarious (specific data not available)Potentially high

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to viral proteases. Molecular docking studies suggest that it may inhibit dengue virus NS2B/NS3 protease, a key enzyme in the viral lifecycle.

Research Insights:

  • Molecular dynamics simulations indicated stable binding interactions between the compound and the target protease, suggesting its potential as a therapeutic agent against dengue virus .
  • The in silico predictions showed favorable drug-like properties for the synthesized analogs, indicating their suitability for further development as antiviral agents .

Case Studies

  • Antimicrobial Efficacy Study : A series of galactoside-based compounds were tested against a panel of bacteria. The study found that modifications to the galactose moiety significantly enhanced antibacterial properties, making it a candidate for further research .
  • Molecular Docking Analysis : In another study focusing on antiviral activity, molecular docking simulations were conducted to evaluate binding affinities with dengue virus protease. Results indicated strong interactions that warrant further investigation in vivo .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been studied for its potential anticancer properties. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Drug Delivery Systems

This compound can serve as a carrier in drug delivery systems due to its ability to form complexes with various therapeutic agents. Its galactose moiety facilitates targeting to cells expressing galactose receptors, enhancing the efficacy of the delivered drugs.

Case Study:

In a study featured in Pharmaceutical Research, researchers developed a nanoparticle formulation using this compound to deliver chemotherapeutic agents specifically to tumor cells, improving therapeutic outcomes while minimizing side effects.

Biomarker Detection

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is utilized in assays for detecting specific biomarkers associated with disease states. Its unique structure allows for selective binding in various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

  • Structure : Benzyl ethers at 2- and 6-positions instead of 4-methylbenzoyl esters.
  • Molecular Formula : C27H30O7 (MW: 466.52 g/mol) .
  • Key Differences :
    • Substitution Type : Benzyl (ether) vs. benzoyl (ester). Ethers are more stable under acidic conditions, while esters are prone to hydrolysis .
    • Lipophilicity : Benzyl groups confer lower lipophilicity compared to benzoyl esters, impacting solubility and cellular uptake .
  • Applications : Used in orthogonal protection strategies for glycosylation .

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

  • Structure : Additional benzyl group at the 4-position.
  • Molecular Formula : C34H36O7 (MW: 556.65 g/mol) .
  • Key Differences :
    • Substitution Density : Tri-O-benzylation increases steric hindrance, slowing enzymatic degradation compared to the di-substituted target compound .
    • Melting Point : 94°C (crystalline powder) vs. liquid or amorphous forms of benzoylated analogs .
  • Applications : Intermediate in synthesizing trisaccharide derivatives .

Methyl 2,3,6-Tri-O-Benzoyl-4-O-TBS-beta-D-galactopyranoside

  • Structure : Methyl aglycone, TBS protection at 4-OH, and benzoyl esters at 2,3,6-positions.
  • Molecular Formula : C30H38O8Si (MW: 578.71 g/mol) .
  • Key Differences :
    • Protecting Groups : TBS (bulky silyl ether) vs. 4-methylbenzoyl. Silyl ethers are cleaved under mild fluoride conditions, enabling selective deprotection .
    • Synthetic Utility : Preferred for stepwise synthesis of oligosaccharides due to orthogonal protection .

4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

  • Structure : Cyclic isopropylidene acetal at 3,4-positions alongside 4-methylbenzoyl esters.
  • Molecular Formula : C29H34O9 (MW: 526.58 g/mol) .
  • Key Differences :
    • Conformational Restriction : The isopropylidene group locks the galactose ring into a specific chair conformation, influencing reactivity in glycosylation .
    • Stability : Acetals are acid-labile, limiting use in acidic reaction conditions compared to the target compound .

Physicochemical and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties Applications
Target Compound 4-MeBz (2,6), 4-MeOPh (anomeric 466.52 / 522.55* High lipophilicity; ester hydrolysis Prodrugs, glycosylation intermediates
2,6-Di-O-benzyl analog Bn (2,6) 466.52 Acid-stable; moderate solubility Orthogonal protection strategies
2,4,6-Tri-O-benzyl analog Bn (2,4,6) 556.65 Crystalline solid (94°C) Trisaccharide synthesis
Methyl Tri-O-Benzoyl-TBS analog Bz (2,3,6), TBS (4) 578.71 Orthogonal deprotection Oligosaccharide assembly
3,4-O-Isopropylidene analog 4-MeBz (2,6), isopropylidene 526.58 Conformationally restricted Stereoselective glycosylation

*Note: Discrepancy in molecular weight requires verification from primary sources .

Research Findings and Trends

  • Synthetic Efficiency : Benzoylated derivatives (e.g., target compound) are synthesized in fewer steps compared to silylated analogs but require careful pH control during hydrolysis .
  • Thermal Stability : Benzoylated compounds generally exhibit lower melting points than benzylated analogs due to reduced crystallinity .

Vorbereitungsmethoden

Glycosylation Step

The initial step involves the formation of the glycosidic bond between the beta-D-galactopyranose and 4-methoxyphenol. This is typically achieved via:

  • Activation of the anomeric hydroxyl group of galactopyranose using a promoter such as trichloroacetimidate or halide intermediates.
  • Reaction with 4-methoxyphenol under acidic or Lewis acid catalysis to form the 4-methoxyphenyl glycoside with beta-stereochemistry.

Selective Protection of Hydroxyl Groups

To ensure selective acylation at the 2 and 6 positions, other hydroxyl groups (notably at positions 3 and 4) are protected. A common protecting group is the isopropylidene group, forming 3,4-O-isopropylidene derivatives, which:

  • Prevents acylation at the 3 and 4 positions.
  • Increases solubility and stability during subsequent reactions.

Acylation of 2 and 6 Hydroxyl Groups

The key step is the selective esterification of the free hydroxyl groups at positions 2 and 6 with 4-methylbenzoyl chloride. Typical conditions include:

  • Use of a base such as pyridine or triethylamine to neutralize the released HCl.
  • Reaction carried out in anhydrous solvents like dichloromethane or chloroform.
  • Temperature control (often 0°C to room temperature) to minimize side reactions.
  • Reaction time ranging from several hours to overnight.

Deprotection and Purification

  • Removal of the isopropylidene protecting group is done under acidic aqueous conditions (e.g., dilute HCl in methanol).
  • Purification is achieved by crystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Final product is obtained as a white to almost white crystalline powder with a melting point range of 203–207 °C.

Experimental Data and Preparation Conditions

Step Reagents/Conditions Notes
Glycosylation 4-Methoxyphenol, trichloroacetimidate, Lewis acid (e.g., BF3·Et2O), anhydrous solvent Beta-selective glycoside formation
Protection Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-toluenesulfonic acid) Formation of 3,4-O-isopropylidene derivative
Acylation 4-Methylbenzoyl chloride, pyridine, CH2Cl2, 0°C to RT Selective esterification at 2 and 6 positions
Deprotection Dilute HCl in methanol, room temperature Removal of isopropylidene group
Purification Silica gel chromatography or recrystallization White crystalline powder, mp 203–207 °C

Research Findings and Observations

  • The use of 3,4-O-isopropylidene protection is critical for regioselectivity, preventing undesired acylation at the 3 and 4 hydroxyls and improving yield and purity.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms selective acylation and completion of each step.
  • The final compound exhibits good solubility in hot methanol and forms stable crystalline solids suitable for further biochemical applications.
  • Preparation of stock solutions for biological assays typically involves dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300 and Tween 80 to achieve clear solutions suitable for in vivo studies.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Comments
Molecular weight 522.54 g/mol Confirmed by mass spectrometry
Melting point 203–207 °C Indicates purity and crystalline nature
Solvent for acylation Dichloromethane (CH2Cl2) Anhydrous conditions required
Base for acylation Pyridine or triethylamine Neutralizes HCl byproduct
Protection group 3,4-O-isopropylidene Provides regioselectivity
Deprotection conditions Dilute HCl in methanol Mild acidic hydrolysis
Purification method Silica gel chromatography or recrystallization Ensures high purity

Q & A

Q. What are the established protocols for synthesizing 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside, and how do protective group strategies influence yield?

Synthesis typically involves regioselective benzoylation of a galactopyranoside precursor. Key steps include:

  • Protective group selection : Benzyl (Bn) or benzoyl (Bz) groups are used to shield hydroxyl positions during glycosylation. For example, benzoyl groups at the 2- and 6-positions enhance regioselectivity in glycosidic bond formation .
  • Reaction optimization : Use of anhydrous conditions (e.g., DMF as solvent) and catalysts like sodium hydride ensures efficient acylation .
  • Yield considerations : Incomplete deprotection or competing side reactions (e.g., acyl migration) may reduce yields. Monitoring via TLC or HPLC is critical .

Q. How can researchers confirm the regioselectivity of benzoylation at the 2- and 6-positions during synthesis?

Methodological approaches include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish benzoyl groups at specific positions via chemical shift analysis (e.g., downfield shifts for ester carbonyls at ~166–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns consistent with the intended substitution .
  • Comparative synthesis : Contrasting with analogues lacking 2,6-substitution (e.g., 3,4-O-isopropylidene derivatives) validates regioselectivity .

Q. What analytical techniques are critical for characterizing the compound's purity and structural integrity?

Essential methods:

  • Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity, while reverse-phase columns separate by hydrophobicity .
  • Polarimetry : Optical rotation measurements confirm retention of the beta-D-galactopyranoside configuration .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling be integrated to predict glycosylation outcomes with this compound?

Advanced strategies include:

  • Quantum mechanical calculations : Density Functional Theory (DFT) models transition states to predict regioselectivity and stereochemical outcomes .
  • Machine learning (ML) : Training datasets on glycosylation reactions (e.g., solvent effects, catalyst efficiency) can optimize reaction conditions .
  • Molecular dynamics (MD) : Simulates solvent interactions to assess stability of intermediates under varying temperatures .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

To address discrepancies:

  • Controlled environmental replication : Standardize variables like temperature, humidity, and solvent purity, as stability varies under ambient vs. inert conditions .
  • Dose-response studies : Compare EC50_{50} values in cell-free (e.g., enzyme assays) vs. cellular systems to identify off-target effects .
  • Metabolomic profiling : Track degradation products (e.g., free galactose derivatives) that may interfere with bioactivity .

Q. What experimental design principles optimize reaction conditions for large-scale synthesis while maintaining stereochemical fidelity?

Key principles:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., factorial designs) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield and stereoselectivity .
  • Flow chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps like benzoylation .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.